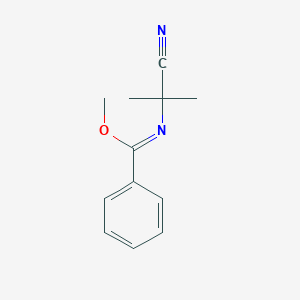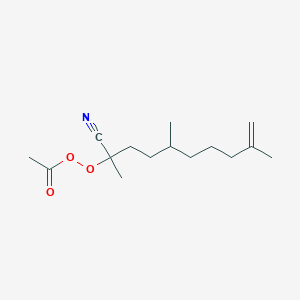
2-Nitrobenzoic acid;2,3,3-trichloroprop-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitrobenzoic acid: is an organic compound with the formula C₇H₅NO₄. It consists of a carboxylic acid group and a nitro group in the ortho configuration. This compound is commonly used in organic synthesis and as a reagent in various chemical reactions . 2,3,3-Trichloroprop-2-en-1-ol is an organic compound with the formula C₃H₃Cl₃O. It is a chlorinated alcohol and is used in various industrial applications .
Vorbereitungsmethoden
2-Nitrobenzoic acid: can be prepared by the oxidation of 2-nitrotoluene with nitric acid . Another method involves the nitration of benzoic acid . Industrial production typically involves these methods due to their efficiency and yield.
2,3,3-Trichloroprop-2-en-1-ol: can be synthesized by the chlorination of allyl alcohol. This process involves the addition of chlorine to allyl alcohol, resulting in the formation of the trichlorinated product . Industrial production methods may vary, but they generally follow similar synthetic routes.
Analyse Chemischer Reaktionen
2-Nitrobenzoic acid: undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine, forming anthranilic acid.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Formation of Acid Chlorides: The carboxylic acid group can be converted to an acid chloride using chlorinating agents.
2,3,3-Trichloroprop-2-en-1-ol: undergoes reactions typical of alcohols and chlorinated compounds:
Dehydration: It can be dehydrated to form alkenes.
Oxidation: The alcohol group can be oxidized to form aldehydes or ketones.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Wissenschaftliche Forschungsanwendungen
2-Nitrobenzoic acid: is used in:
Organic Synthesis: As a reagent for various chemical reactions.
Biological Research: As a growth supplement for certain bacterial strains.
Analytical Chemistry: For the protection of amine groups.
2,3,3-Trichloroprop-2-en-1-ol: is used in:
Industrial Applications: As a solvent and in the production of other chemicals.
Chemical Research: For studying the reactivity of chlorinated alcohols.
Wirkmechanismus
2-Nitrobenzoic acid: exerts its effects through its functional groups. The nitro group can participate in redox reactions, while the carboxylic acid group can form esters and amides . These reactions are facilitated by various enzymes and chemical reagents.
2,3,3-Trichloroprop-2-en-1-ol: acts primarily through its alcohol and chlorine groups. The alcohol group can undergo oxidation and dehydration, while the chlorine atoms can participate in substitution reactions .
Vergleich Mit ähnlichen Verbindungen
2-Nitrobenzoic acid: is similar to other nitrobenzoic acids, such as 3-nitrobenzoic acid and 4-nitrobenzoic acid . its ortho configuration makes it unique in terms of reactivity and applications.
2,3,3-Trichloroprop-2-en-1-ol: can be compared to other chlorinated alcohols, such as 2,3-dichloropropanol and 2,3-dibromo-2-propen-1-ol . Its trichlorinated structure provides distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
62798-87-2 |
|---|---|
Molekularformel |
C10H8Cl3NO5 |
Molekulargewicht |
328.5 g/mol |
IUPAC-Name |
2-nitrobenzoic acid;2,3,3-trichloroprop-2-en-1-ol |
InChI |
InChI=1S/C7H5NO4.C3H3Cl3O/c9-7(10)5-3-1-2-4-6(5)8(11)12;4-2(1-7)3(5)6/h1-4H,(H,9,10);7H,1H2 |
InChI-Schlüssel |
BPGHOSAJKMMYLL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)O)[N+](=O)[O-].C(C(=C(Cl)Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,5-Dimethyl-6H-[1]benzopyrano[3,2-c]quinoline-6,7(5H)-dione](/img/structure/B14513306.png)
![2-Chloroprop-2-en-1-yl [2-(4-chlorophenyl)ethyl]carbamodithioate](/img/structure/B14513313.png)







![1-[2-(2,2-Dichlorocyclopropyl)ethenyl]-4-nitrobenzene](/img/structure/B14513380.png)
